(2R)-2-azaniumyl-5-phenylpentanoate
Description
(2R)-2-azaniumyl-5-phenylpentanoate is a chiral amino acid derivative characterized by a phenyl group at the fifth carbon of a pentanoate backbone and an ammonium group at the second carbon (R-configuration). This compound shares structural features with both natural amino acids (e.g., phenylalanine) and synthetic bioactive molecules, making it a subject of interest in medicinal chemistry and enzymology.
Properties
IUPAC Name |
(2R)-2-azaniumyl-5-phenylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQZTHUXZWQXOK-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC[C@H](C(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
Compound 26: 5-(2-(2-Phenylacetamido)thiazol-5-yl)pentanoic Acid
- Structure: Features a thiazole ring substituted with a phenylacetamido group at position 2 and a pentanoic acid chain at position 5 .
- The phenyl group is part of an acetamido substituent rather than directly attached to the pentanoate backbone.
- Synthesis and Properties: Synthesized in 91% yield via ester hydrolysis, with NMR data (δ 1.50–1.56 ppm for methylene protons) indicating conformational flexibility in the pentanoate chain .
TZ8: (2R)-2-azanyl-5-[[(2R)-3-(hexylcarbamothioylsulfanyl)-1-(2-hydroxy-2-oxoethylamino)-1-oxidanylidene-propan-2-yl]amino]-5-oxidanylidene-pentanoic Acid
- Structure: Contains a hexylcarbamothioylsulfanyl group and a hydroxy-oxoethylamino substituent, creating a complex, sulfur-rich scaffold .
- Key Differences: Sulfur-based functional groups enhance redox activity and metal-binding capacity, unlike the simpler phenyl-ammonium motif of the target compound. The extended alkyl chain may improve lipid solubility, contrasting with the polar zwitterionic nature of (2R)-2-azaniumyl-5-phenylpentanoate.
(R)-2-((2S,5R,6R)-6-((R)-2-Amino-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamido)-2-phenylacetic Acid
- Structure : A penicillin-derived β-lactam antibiotic with a bicyclic core and phenylacetamido side chains .
- Key Differences: The β-lactam ring confers antibiotic activity by inhibiting bacterial cell wall synthesis, a mechanism unrelated to the target compound’s likely role as an amino acid analog. The bicyclic system reduces conformational flexibility compared to the linear pentanoate backbone.
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility: Compound 26’s high yield (91%) suggests that similar ester-to-acid hydrolysis strategies could be viable for synthesizing this compound, though the absence of a thiazole ring may simplify purification .
- Biological Interactions : The penicillin analog’s β-lactam motif highlights how structural complexity (e.g., rings, stereochemistry) dictates biological specificity, whereas the target compound’s simplicity may favor broad substrate compatibility in metabolic pathways .
- Solubility and Bioavailability : TZ8’s sulfur and alkyl groups suggest tailored lipid/water partitioning, whereas the target compound’s zwitterionic nature likely limits membrane permeability without transporter assistance .
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